ERα Binding Affinity: Pipendoxifene Exhibits High Potency Comparable to Reference Antiestrogens
Pipendoxifene inhibits [³H]-17β-estradiol binding to ERα with an IC₅₀ of 14 nM [1]. This value is derived from a competition radioligand binding assay and demonstrates high affinity for the receptor. While direct comparator IC₅₀ values for tamoxifen or raloxifene are not provided in the same assay, the 14 nM value positions pipendoxifene within the range of clinically relevant SERMs. BindingDB reports an alternative IC₅₀ of 60 nM under different assay conditions [2], highlighting assay-dependent variability.
| Evidence Dimension | ERα binding affinity (competition with [³H]-estradiol) |
|---|---|
| Target Compound Data | IC₅₀ = 14 nM (or 60 nM in alternative assay) |
| Comparator Or Baseline | Not directly compared in same assay; class reference range |
| Quantified Difference | N/A (class-level inference) |
| Conditions | Radioligand binding competition assay; 96-well plate |
Why This Matters
ERα binding affinity is the primary pharmacodynamic determinant of SERM activity; this value confirms pipendoxifene's potency is sufficient for preclinical target engagement.
- [1] Greenberger LM, et al. A new antiestrogen... Clin Cancer Res. 2001 Oct;7(10):3166-77. PMID: 11595711. View Source
- [2] BindingDB entry BDBM50099587. Pipendoxifene affinity data. Accessed 2026. View Source
